![molecular formula C12H16BrFN2 B1380809 1-[2-(4-Bromo-3-fluorophenyl)ethyl]piperazine CAS No. 1516730-11-2](/img/structure/B1380809.png)
1-[2-(4-Bromo-3-fluorophenyl)ethyl]piperazine
Overview
Description
“1-[2-(4-Bromo-3-fluorophenyl)ethyl]piperazine” is a compound that contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The compound also contains a bromo-fluoro-phenyl group, which is a phenyl group (a ring of six carbon atoms) with bromine and fluorine atoms attached .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of bromine and fluorine atoms in a compound can significantly affect its reactivity, boiling point, and other properties .Scientific Research Applications
Dopamine and Serotonin Transporter Affinity
Research has explored the development of long-acting dopamine transporter (DAT) ligands, focusing on hydroxylated derivatives of piperazine compounds similar to 1-[2-(4-Bromo-3-fluorophenyl)ethyl]piperazine. These derivatives have been shown to display substantial enantioselectivity, with certain enantiomers displaying higher DAT affinity and others interacting more with the serotonin transporter (SERT) (Hsin et al., 2002). Additionally, the length of the alkyl chain between the phenyl group and the piperazine ring influences binding affinity and selectivity for DAT and SERT (Hsin et al., 2008).
Potential Therapeutic Agents for Cocaine Abuse
Several studies have synthesized and evaluated analogs related to piperazine derivatives, like 1-[2-(4-Bromo-3-fluorophenyl)ethyl]piperazine, for their ability to bind to DAT. These compounds are investigated as potential extended-action cocaine-abuse therapeutic agents (Lewis et al., 1999). Some of these compounds have demonstrated the ability to decrease cocaine-maintained behavior in animal models without affecting food-maintained behavior, indicating their potential as treatment agents (Matecka et al., 1997).
Exploration of Various Analogues
Further exploration of compounds related to 1-[2-(4-Bromo-3-fluorophenyl)ethyl]piperazine includes the synthesis of N-aromatic, N-heteroaromatic, and oxygenated N-phenylpropyl derivatives. These derivatives have been examined for their binding properties to DAT and SERT, revealing insights into the structural elements important for affinity and selectivity (Lewis et al., 2003).
Mechanism of Action
Target of Action
Compounds similar to “1-[2-(4-Bromo-3-fluorophenyl)ethyl]piperazine” often target proteins or enzymes in the body, altering their function. The specific target would depend on the structure of the compound and its chemical properties .
Mode of Action
The mode of action of “1-[2-(4-Bromo-3-fluorophenyl)ethyl]piperazine” would depend on its specific target. It might inhibit an enzyme, block a receptor, or interact with DNA or RNA .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its specific target. For example, if it targets an enzyme involved in a metabolic pathway, it could alter the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “1-[2-(4-Bromo-3-fluorophenyl)ethyl]piperazine” would depend on its chemical structure. Factors such as solubility, stability, and size could influence how it is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of “1-[2-(4-Bromo-3-fluorophenyl)ethyl]piperazine” would depend on its mode of action and the specific biochemical pathways it affects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of "1-[2-(4-Bromo-3-fluorophenyl)ethyl]piperazine" .
properties
IUPAC Name |
1-[2-(4-bromo-3-fluorophenyl)ethyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrFN2/c13-11-2-1-10(9-12(11)14)3-6-16-7-4-15-5-8-16/h1-2,9,15H,3-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDDIGNFYOYIEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCC2=CC(=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Bromo-3-fluorophenyl)ethyl]piperazine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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